REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1N.N(OCCC(C)C)=O.[CH3:18][S:19]SC>>[Br:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[S:19][CH3:18]
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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BrC1=C(N)C=C(C=C1)F
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Name
|
|
Quantity
|
220 mL
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Type
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reactant
|
Smiles
|
CSSC
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Name
|
|
Quantity
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46 mL
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Type
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reactant
|
Smiles
|
N(=O)OCCC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Large exotherm may occur if addition
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
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Details
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is complete heat
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Type
|
CUSTOM
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Details
|
the reaction to 95° C. for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
|
cool to room temperature
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Type
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CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
WASH
|
Details
|
Purify residue twice via silica gel chromatography eluting with hexanes
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)F)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |